![molecular formula C13H14N2 B1306415 Phenyl-(1-pyridin-4-yl-ethyl)-amine CAS No. 152127-34-9](/img/structure/B1306415.png)
Phenyl-(1-pyridin-4-yl-ethyl)-amine
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Description
Phenyl-(1-pyridin-4-yl-ethyl)-amine, also known as PPEA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and has been used in a number of studies related to biochemistry, physiology and pharmacology. PPEA is a versatile compound that is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Anti-Fibrosis Activity
Phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives have been found to exhibit significant anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anticancer Activities
The compound has been used in the design of privileged structures in medicinal chemistry, particularly in the development of anticancer drugs . A study used HQSAR, CoMFA, CoMSIA, and TopomerCoMFA methods to establish models of 65 imidazo [4,5-b]pyridine derivatives to explore the quantitative structure-activity relationship between their anticancer activities and molecular conformations .
Synthesis of Novel Heterocyclic Compounds
Phenyl-(1-pyridin-4-yl-ethyl)-amine is used in the synthesis of novel heterocyclic compounds with potential biological activities . The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of these structures .
Inhibition of Collagen Expression
Compounds derived from Phenyl-(1-pyridin-4-yl-ethyl)-amine have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
Molecular Docking and Dynamic Simulation
Phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives have been used in molecular docking and dynamic simulation studies to explore the binding modes and targets between ligands and protein receptors . This helps in the design of new compounds with higher activity .
ADMET Prediction
The compound is used in ADMET prediction to predict the pharmacology and toxicity of the designed drug molecules . This is crucial in the early stages of drug discovery and development .
properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQEMNPCOCAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807747 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phenyl-(1-pyridin-4-yl-ethyl)-amine |
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